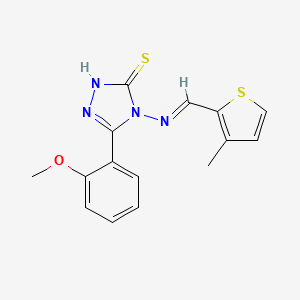
3-(2-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a member of the 1,2,4-triazole family, which contains a five-membered ring with three nitrogen atoms and two carbon atoms.
- Its systematic name is 3-(2-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione .
- The compound’s structure consists of a triazole ring fused with a thiophene ring and an aniline moiety.
- It exhibits interesting properties due to its heterocyclic structure and functional groups.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the , which combines an aldehyde, an amine, and a thiol in the presence of a base to form the triazole ring.
Reaction Conditions: The reaction typically occurs under mild conditions, using a solvent like ethanol or acetonitrile.
Industrial Production: While not widely produced industrially, research laboratories often synthesize it for specific applications.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and the substituents present.
Aplicaciones Científicas De Investigación
Biology: It may have bioactive properties, making it relevant for drug discovery.
Medicine: Investigations explore its potential as an antimicrobial or antitumor agent.
Industry: Although not widely used, it could find applications in materials science or specialty chemicals.
Mecanismo De Acción
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds: Other 1,2,4-triazole derivatives, such as and , share structural similarities.
Uniqueness: Its combination of a methoxyphenyl group, a thiophene ring, and a triazole scaffold sets it apart.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding.
Propiedades
Número CAS |
478256-52-9 |
|---|---|
Fórmula molecular |
C15H14N4OS2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4OS2/c1-10-7-8-22-13(10)9-16-19-14(17-18-15(19)21)11-5-3-4-6-12(11)20-2/h3-9H,1-2H3,(H,18,21)/b16-9+ |
Clave InChI |
FZQULUQLJLMSIL-CXUHLZMHSA-N |
SMILES isomérico |
CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
SMILES canónico |
CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




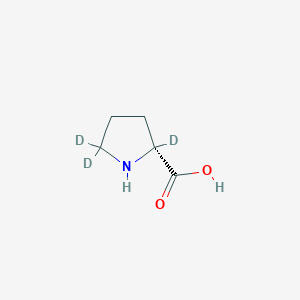

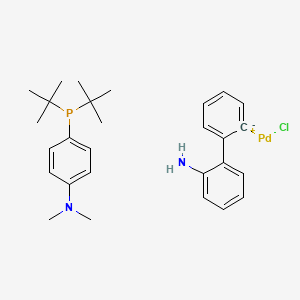
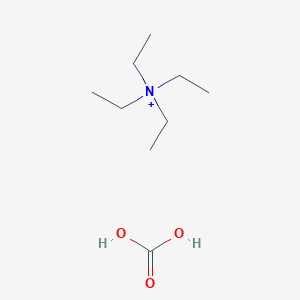
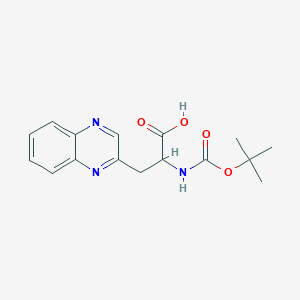
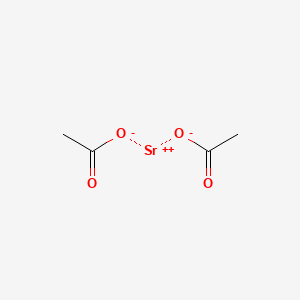


![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12056152.png)
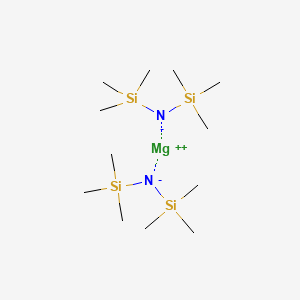
![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)
